Tert-butyl (2-(chloromethyl)phenyl)carbamate
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Overview
Description
Tert-butyl N-[2-(chloromethyl)phenyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound is often utilized in various chemical reactions and research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(chloromethyl)phenyl]carbamate typically involves the reaction of 2-(chloromethyl)aniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate .
Industrial Production Methods
In industrial settings, the production of tert-butyl N-[2-(chloromethyl)phenyl]carbamate can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(chloromethyl)phenyl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Acids and Bases: Hydrolysis reactions can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary amine derivative, while hydrolysis will produce the corresponding amine and tert-butyl alcohol .
Scientific Research Applications
Tert-butyl N-[2-(chloromethyl)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(chloromethyl)phenyl]carbamate involves the reactivity of the chloromethyl group and the stability of the carbamate groupThe carbamate group provides stability and can be removed under mild conditions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the chloromethyl group, making it less reactive in substitution reactions.
Benzyl carbamate: Contains a benzyl group instead of a tert-butyl group, offering different reactivity and stability profiles.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used as a protecting group for amines, similar to tert-butyl carbamate, but with different removal conditions.
Uniqueness
Tert-butyl N-[2-(chloromethyl)phenyl]carbamate is unique due to the presence of both the chloromethyl and carbamate groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C12H16ClNO2 |
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Molecular Weight |
241.71 g/mol |
IUPAC Name |
tert-butyl N-[2-(chloromethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h4-7H,8H2,1-3H3,(H,14,15) |
InChI Key |
GLWIBRDLIITNHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1CCl |
Origin of Product |
United States |
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